molecular formula C34H35N3O B073966 alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol CAS No. 1325-85-5

alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol

Cat. No. B073966
CAS RN: 1325-85-5
M. Wt: 501.7 g/mol
InChI Key: SOCBTLQQCNFNIE-UHFFFAOYSA-N
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Description

Alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol, commonly known as DCMU, is a synthetic compound that is widely used in scientific research for its various applications. DCMU is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae.

Scientific Research Applications

DCMU is widely used in scientific research for its various applications. It is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae. DCMU is also used in the study of the electron transport chain in photosynthesis, as it blocks the electron flow between photosystem II and photosystem I. DCMU is also used to study the effect of photosynthesis on the growth and development of plants.

Mechanism Of Action

DCMU inhibits photosynthesis by blocking the electron flow between photosystem II and photosystem I. It binds to the QB site of the D1 protein in photosystem II, preventing the transfer of electrons from QA to QB. This results in the inhibition of the electron transport chain and the production of ATP and NADPH.

Biochemical And Physiological Effects

DCMU has various biochemical and physiological effects in plants and algae. It inhibits the production of ATP and NADPH, which are essential for the growth and development of plants. DCMU also inhibits the synthesis of chlorophyll and other pigments, resulting in the bleaching of leaves. DCMU also affects the structure and function of thylakoid membranes in chloroplasts, leading to the disruption of photosynthesis.

Advantages And Limitations For Lab Experiments

DCMU has several advantages for lab experiments. It is a potent inhibitor of photosynthesis and is widely used to study the mechanism of photosynthesis in plants and algae. DCMU is also relatively easy to synthesize and is readily available. However, DCMU has several limitations for lab experiments. It is toxic to plants and algae at high concentrations, which can affect the results of experiments. DCMU is also relatively expensive compared to other inhibitors of photosynthesis.

Future Directions

There are several future directions for the study of DCMU. One area of research is the development of new inhibitors of photosynthesis that are less toxic to plants and algae. Another area of research is the study of the effect of DCMU on the growth and development of plants and algae. Finally, the use of DCMU in the study of the electron transport chain in photosynthesis could lead to the development of new drugs and treatments for various diseases.

Synthesis Methods

DCMU is synthesized by the reaction of 4-(dimethylamino)phenylmagnesium bromide with 1-methyl-2-naphthol in the presence of copper(I) iodide. The resulting compound is then reacted with 4-nitrobenzyl chloride to give DCMU.

properties

CAS RN

1325-85-5

Product Name

alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol

Molecular Formula

C34H35N3O

Molecular Weight

501.7 g/mol

IUPAC Name

bis[4-(dimethylamino)phenyl]-[4-(N-methylanilino)naphthalen-1-yl]methanol

InChI

InChI=1S/C34H35N3O/c1-35(2)27-19-15-25(16-20-27)34(38,26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29/h6-24,38H,1-5H3

InChI Key

SOCBTLQQCNFNIE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O

Other CAS RN

1325-85-5

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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